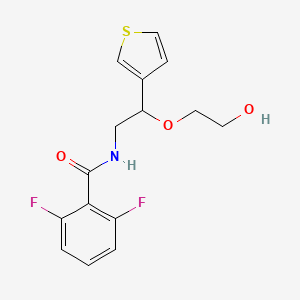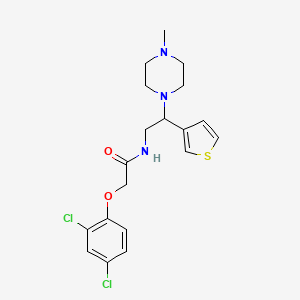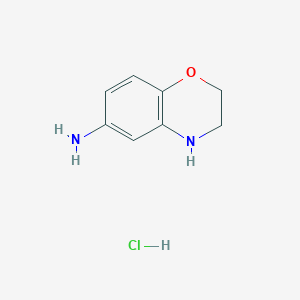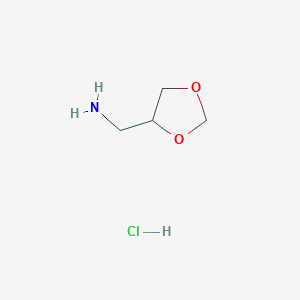![molecular formula C16H17ClN2O3 B2426286 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone CAS No. 135127-52-5](/img/structure/B2426286.png)
2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone”, also known as CHS-828, is a synthetic compound that has attracted significant attention. It is an orange solid with a melting point of 113–115 °C .
Synthesis Analysis
The synthesis of this compound involves a series of mononuclear transition metal dithiocarbamate complexes. The process involves self-assembly involving L, CS2, and corresponding metal acetates .
Molecular Structure Analysis
The molecular formula of “2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone” is C16H17ClN2O3 . The exact mass is 320.0927701 g/mol .
Physical And Chemical Properties Analysis
The compound is an orange solid with a melting point of 113–115 °C . It has a molecular weight of 320.77 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone derivatives have been studied for their anticancer properties. For instance, compounds with a naphthoquinone skeleton, a N-(2-morpholinoethyl) group, and a 2-substituted imidazole segment exhibited significant antiproliferative activity against various human cancer cell lines, including breast, cervical, and lung carcinomas, while showing low cytotoxicity to normal cells (Liu, Zhang, Zhang, & Yan, 2018).
Antimicrobial and Antifungal Activity
Substituted derivatives of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone have also shown promising bioactivity against various pathogens. For example, some compounds displayed concentration-dependent activity against human cell lines and pathogens like Plasmodium falciparum and Mycobacterium tuberculosis (Olawode, Tandlich, Prinsloo, Isaacs, Hoppe, Seldon, Warner, Steenkamp, & Kaye, 2019). Novel nitrogen and sulfur-containing hetero-1,4-naphthoquinones demonstrated potent antifungal and antibacterial properties (Tandon, Maurya, Mishra, & Shukla, 2009).
Electrochemical and Photoelectrochemical Applications
Derivatives of 1,4-naphthoquinone, including those similar to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have been used as catalysts for electrochemical and photoelectrochemical processes. These compounds have been effective in the reduction of oxygen to hydrogen peroxide, showcasing their potential in various chemical and industrial applications (Calabrese, Buchanan, & Wrighton, 1983).
Antimalarial and Antiproliferative Activities
Some amino analogues of 1,4-naphthoquinone, which are structurally related to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have shown significant antimalarial and anticancer activities. These compounds were found to be potent against malaria and various cancer cell lines (Sanjay, Shashiprabha, Shridhara, Nagarajan, Sivaramakrishnan, & Arun, 2022).
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone is Trypanothione Reductase (TcTR) . This enzyme plays a crucial role in the survival and virulence of Trypanosoma cruzi, the parasite responsible for Chagas disease .
Mode of Action
2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone interacts with TcTR, specifically at a site in the dimer interface . This site is a known binding site for naphthoquinone derivatives . The interaction with TcTR leads to changes in the enzyme’s function, thereby affecting the survival of the parasite .
Biochemical Pathways
The interaction of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone with TcTR affects the trypanothione pathway . This pathway is essential for maintaining the redox balance within the parasite, protecting it from oxidative stress . Disruption of this pathway leads to an accumulation of harmful reactive oxygen species within the parasite, leading to its death .
Pharmacokinetics
Its molecular weight (32077078 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The result of the action of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone is the death of the Trypanosoma cruzi parasite . By inhibiting TcTR and disrupting the trypanothione pathway, the compound induces oxidative stress within the parasite, leading to its death .
Eigenschaften
IUPAC Name |
2-chloro-3-(2-morpholin-4-ylethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-14(18-5-6-19-7-9-22-10-8-19)16(21)12-4-2-1-3-11(12)15(13)20/h1-4,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPKMKPXVKPVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)
